1-[2-(1,3-Dioxan-2-yl)ethyl]-3-nitro-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[2-(1,3-dioxan-2-yl)ethyl]-3-nitropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4/c13-12(14)8-2-4-11(10-8)5-3-9-15-6-1-7-16-9/h2,4,9H,1,3,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLFJMYDQJRZQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCN2C=CC(=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 2 1,3 Dioxan 2 Yl Ethyl 3 Nitro 1h Pyrazole and Its Congeners
Strategic Design of Precursors and Reaction Pathways for N-Alkylation and Nitro Group Introduction
The central heterocyclic core of the target molecule is 3-nitro-1H-pyrazole. The synthesis of this key intermediate is a well-documented process that typically begins with the parent pyrazole (B372694). A common and effective method involves a two-step sequence: N-nitration followed by thermal rearrangement. nih.gov
The initial step is the nitration of pyrazole to yield 1-nitropyrazole (B188897). This is generally achieved using a nitrating agent such as a mixture of nitric acid and sulfuric acid, or more frequently, nitric acid in acetic anhydride (B1165640). nih.govgoogle.com The reaction conditions must be carefully controlled to prevent side reactions.
Step 1: N-Nitration of Pyrazole

Reaction of pyrazole with a nitrating agent (e.g., HNO₃/Ac₂O) to form 1-nitropyrazole.
The subsequent step is the thermal rearrangement of 1-nitropyrazole to the more stable C-nitro isomer, 3-nitro-1H-pyrazole. acs.org This intramolecular transfer of the nitro group from the nitrogen to the C3 position is typically performed by heating 1-nitropyrazole in a high-boiling point organic solvent. nih.govchemicalbook.com Solvents such as anisole (B1667542) or benzonitrile (B105546) are often employed, with benzonitrile being preferred for its efficiency. nih.govchemicalbook.com The reaction proceeds to give the desired 3-nitro-1H-pyrazole, which can be isolated as a solid upon cooling and precipitation. google.comchemicalbook.com
Step 2: Thermal Rearrangement

Heating 1-nitropyrazole in a solvent like benzonitrile causes rearrangement to 3-nitro-1H-pyrazole.
The N-alkyl side chain, [2-(1,3-dioxan-2-yl)ethyl], requires the synthesis of a suitable electrophile, typically an alkyl halide such as 2-(2-bromoethyl)-1,3-dioxane (B48130). This precursor serves as a three-carbon synthon where the aldehyde functionality is protected as a cyclic acetal (B89532). tandfonline.com
A practical and economical preparation of 2-(2-bromoethyl)-1,3-dioxane involves the reaction of acrolein, 1,3-propanediol (B51772), and a source of hydrogen bromide. tandfonline.comtandfonline.com One procedure utilizes aqueous hydrobromic acid in combination with acetic anhydride, which generates a solution of HBr in acetic acid in situ. tandfonline.com This method avoids the use of expensive and corrosive gaseous HBr. tandfonline.com The acrolein and 1,3-propanediol are added to this solution, often with a catalytic amount of a Lewis acid like boron trifluoride, to facilitate the reaction. tandfonline.com The 1,3-dioxane (B1201747) ring is formed through the acetalization of the aldehyde group of acrolein with 1,3-propanediol, while the HBr adds across the double bond.
Synthesis of 2-(2-Bromoethyl)-1,3-dioxane

Reaction of acrolein and 1,3-propanediol with HBr to form the key alkylating agent.
This precursor is a stable liquid that can be purified by distillation and is crucial for the subsequent N-alkylation step. tandfonline.comorgsyn.org
With both the 3-nitro-1H-pyrazole core and the 2-(2-bromoethyl)-1,3-dioxane side chain prepared, the final key step is the N-alkylation of the pyrazole ring. The introduction of the nitro group is accomplished prior to this step, as direct nitration of the final N-alkylated pyrazole could lead to complex product mixtures and potential degradation.
N-alkylation of pyrazoles can be achieved through various methods. mdpi.com A standard approach involves the deprotonation of the pyrazole's N-H proton with a base, followed by nucleophilic attack on the alkyl halide. semanticscholar.org Given the electron-withdrawing nature of the 3-nitro group, the pyrazole N-H is more acidic, facilitating deprotonation.
Common bases used for this transformation include alkali metal carbonates (e.g., K₂CO₃, Cs₂CO₃) or hydroxides in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. researchgate.net Phase-transfer catalysis, which utilizes a catalyst like a quaternary ammonium (B1175870) salt in a biphasic system or under solvent-free conditions, is another effective method that can enhance reaction rates and yields. researchgate.net
N-Alkylation of 3-nitro-1H-pyrazole

Coupling of 3-nitro-1H-pyrazole with 2-(2-bromoethyl)-1,3-dioxane under basic conditions.
A critical consideration in the alkylation of unsymmetrical pyrazoles like 3-nitropyrazole is regioselectivity. Alkylation can potentially occur at either of the two ring nitrogen atoms (N1 or N2), leading to two possible regioisomers. For 3-nitropyrazole, alkylation typically yields a mixture of 1-alkyl-3-nitropyrazole and 1-alkyl-5-nitropyrazole. The product ratio is influenced by steric and electronic factors, as well as the reaction conditions (base, solvent, temperature). mdpi.comsemanticscholar.org The presence of the nitro group at the 3-position generally directs alkylation to the sterically less hindered N1 position, making 1-[2-(1,3-dioxan-2-yl)ethyl]-3-nitro-1H-pyrazole the expected major product.
Optimization of Reaction Conditions and Catalyst Systems in Heterocyclic Synthesis
The efficiency of synthesizing complex heterocyclic molecules is highly dependent on the optimization of reaction conditions and the selection of appropriate catalyst systems. prismbiolab.com For the synthesis of this compound, the N-alkylation step is a prime candidate for optimization. researchgate.net Key parameters to consider include the choice of catalyst, solvent, temperature, and reaction time. scielo.brresearchgate.net
Catalyst systems for N-alkylation can be broadly categorized as basic, acidic, or metal-based. mdpi.comnih.gov While basic conditions are most common for this specific transformation, acid-catalyzed methods using electrophiles like trichloroacetimidates have also been developed for pyrazole alkylation, providing an alternative pathway that avoids strong bases. mdpi.comsemanticscholar.org
The table below summarizes variables that are typically optimized for the N-alkylation of pyrazoles.
| Parameter | Variables | Impact on Reaction |
|---|---|---|
| Base/Catalyst | K₂CO₃, Cs₂CO₃, NaH, KOH; Phase-Transfer Catalysts (e.g., TBAB); Brønsted/Lewis Acids (for alternative methods) | Affects the rate of deprotonation and nucleophilicity of the pyrazole. The choice can influence regioselectivity and yield. researchgate.net |
| Solvent | DMF, Acetonitrile, DMSO, THF, 1,2-DCE | Solvent polarity and aprotic/protic nature influence the solubility of reactants and the rate of SN2 reaction. mdpi.com |
| Temperature | Room Temperature to Reflux | Higher temperatures generally increase reaction rates but can also lead to side products or decomposition. scielo.br |
| Reaction Time | Hours to Days | Must be optimized to ensure complete conversion without promoting the formation of degradation products. scielo.br |
Heterogeneous catalysts, such as zeolites or metals supported on inorganic matrices, offer advantages in terms of catalyst recovery and reuse, which is particularly important for industrial applications. mdpi.comresearchgate.net For instance, modified molecular sieves and pillared saponites have been shown to be effective catalysts for pyrazole alkylation. researchgate.net
Green Chemistry Approaches in the Synthesis of N-Substituted Nitro-pyrazoles
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. tandfonline.com In the synthesis of nitro-pyrazoles, several strategies can be employed to align with these principles.
Use of Green Solvents: Traditional syntheses often rely on volatile and potentially toxic organic solvents. Replacing these with greener alternatives like water or performing reactions under solvent-free conditions can significantly reduce environmental impact. researchgate.netthieme-connect.comresearchgate.net The alkylation of pyrazole via phase-transfer catalysis, for example, can be conducted without any solvent. researchgate.net
Catalysis: The use of catalytic rather than stoichiometric reagents improves atom economy. Recyclable heterogeneous catalysts are particularly beneficial as they minimize waste and simplify product purification. mdpi.comresearchgate.net
Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The development of highly active catalysts can enable milder reaction conditions. rsc.org
One-Pot Syntheses: Combining multiple synthetic steps into a single operation (a one-pot reaction) reduces the need for intermediate purification steps, saving solvents, time, and energy, while also minimizing waste. nih.govrsc.org For instance, developing a one-pot nitration-alkylation sequence for pyrazole could be a valuable green approach.
Recent research has highlighted various green methods for pyrazole synthesis, including the use of water as a solvent and the application of recyclable catalysts, demonstrating the growing importance of sustainability in heterocyclic chemistry. researchgate.netthieme-connect.com
Process Chemistry Aspects and Scale-Up Considerations for Complex Organic Molecules
Transitioning a synthetic route from a laboratory scale to an industrial process introduces a new set of challenges that must be addressed by process chemistry. For a molecule like this compound, key considerations for scale-up include:
Cost and Availability of Raw Materials: The economic viability of the synthesis depends on the cost of starting materials like pyrazole, 1,3-propanediol, and nitrating agents. google.com
Safety and Hazard Analysis: Both the nitration of pyrazole and the preparation of the dioxane precursor involve potentially hazardous reagents and exothermic reactions. google.comtandfonline.com Nitration reactions require strict temperature control to prevent runaway reactions. The generation of HBr from aqueous HBr and acetic anhydride is also highly exothermic and must be managed carefully. tandfonline.com A thorough safety analysis is essential before attempting a large-scale synthesis.
Process Robustness and Optimization: The reaction conditions must be robust and reproducible on a large scale. This involves optimizing parameters to ensure consistent yield and purity while minimizing batch-to-batch variability.
Purification and Isolation: On a large scale, purification methods like chromatography are often impractical and costly. The process should be designed to yield a product that can be isolated and purified through more scalable techniques such as crystallization or distillation.
Waste Management: The environmental impact of the process is a major concern. This includes minimizing solvent use, recycling reagents and solvents where possible, and treating waste streams to neutralize hazardous byproducts, such as acidic waste from nitration. The use of recyclable heterogeneous catalysts can significantly reduce waste. researchgate.netgoogle.com
Regulatory Compliance: The manufacturing process must comply with all relevant environmental and safety regulations.
Developing an economical and safe process for the dioxane precursor by avoiding gaseous HBr is a prime example of a process chemistry improvement that facilitates scale-up. tandfonline.com
Sophisticated Analytical Techniques for Structural Elucidation and Conformational Analysis of 1 2 1,3 Dioxan 2 Yl Ethyl 3 Nitro 1h Pyrazole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Assignment
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 1-[2-(1,3-Dioxan-2-yl)ethyl]-3-nitro-1H-pyrazole, both ¹H and ¹³C NMR would provide critical information regarding the connectivity and chemical environment of each atom.
Based on the analysis of 3-nitro-1H-pyrazole, the pyrazole (B372694) ring protons are expected to appear as distinct signals in the aromatic region of the ¹H NMR spectrum. For instance, in 3-nitro-1H-pyrazole, the proton at the 5-position typically appears downfield due to the anisotropic effect of the nitro group. chemicalbook.com The protons of the ethyl linker and the 1,3-dioxane (B1201747) ring would be observed in the aliphatic region. The methylene (B1212753) protons of the ethyl group adjacent to the pyrazole nitrogen would likely resonate at a different chemical shift compared to the methylene protons adjacent to the dioxane ring, providing clear evidence of the ethyl bridge.
The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each carbon atom in the molecule. The carbon atoms of the pyrazole ring would appear in the aromatic region, with the carbon bearing the nitro group showing a characteristic downfield shift. The chemical shifts of the carbons in the ethyl linker and the 1,3-dioxane ring would be consistent with their respective functional groups.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Pyrazole H-4 | 7.0-7.2 | d |
| Pyrazole H-5 | 8.0-8.2 | d |
| N-CH₂ | 4.2-4.4 | t |
| CH₂-Dioxane | 2.0-2.2 | t |
| Dioxane CH (acetal) | 4.5-4.7 | t |
| Dioxane O-CH₂ | 3.7-3.9 | m |
| Dioxane C-CH₂-C | 1.3-1.5 | m |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Pyrazole C-3 | 150-155 |
| Pyrazole C-4 | 110-115 |
| Pyrazole C-5 | 130-135 |
| N-CH₂ | 45-50 |
| CH₂-Dioxane | 30-35 |
| Dioxane C-2 (acetal) | 95-100 |
| Dioxane C-4, C-6 | 65-70 |
| Dioxane C-5 | 25-30 |
For this compound, NOESY or ROESY spectra would be crucial in determining the preferred orientation of the 1,3-dioxane ring relative to the pyrazole ring and the conformation of the ethyl linker. Cross-peaks between the protons of the ethyl bridge and the protons of both the pyrazole and dioxane rings would establish their spatial relationships. For instance, correlations between the N-CH₂ protons and the pyrazole H-5 proton would confirm the connectivity and provide insight into the rotational freedom around the N-C bond. Similarly, correlations between the dioxane-adjacent CH₂ protons and the acetal (B89532) proton of the dioxane ring would help to define the conformation of the side chain.
In the solid state, where molecular motion is restricted, NMR spectra can provide detailed information about the molecular structure and packing in the crystal lattice. emory.edu Solid-state NMR is particularly useful for studying polymorphism, where a compound can exist in different crystalline forms. nih.gov
For this compound, solid-state ¹³C and ¹⁵N NMR could be utilized to study its crystalline structure. The chemical shifts in the solid state are sensitive to the local electronic environment, which is influenced by intermolecular interactions in the crystal. acs.org This can lead to different chemical shifts for crystallographically inequivalent molecules in the unit cell. By comparing the solid-state NMR data with solution-state NMR data, information about conformational changes upon crystallization can be obtained. Furthermore, techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N, providing valuable structural data. nih.gov
High-Resolution Mass Spectrometry for Molecular Formula Validation and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the validation of its molecular formula. For this compound (C₉H₁₃N₃O₄), HRMS would be expected to provide a molecular ion peak with a mass-to-charge ratio (m/z) that is very close to the calculated exact mass.
In addition to molecular formula validation, mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. libretexts.org Upon ionization, the molecular ion can undergo characteristic fragmentation, and the resulting fragment ions can be analyzed to deduce the structure of the original molecule. For nitropyrazole derivatives, common fragmentation pathways often involve the loss of the nitro group (NO₂) or nitrous oxide (N₂O). researchgate.netresearchgate.net The fragmentation of the ethyl-dioxane side chain would also be expected, leading to characteristic fragment ions corresponding to the pyrazole ring, the ethyl group, and the dioxane moiety.
Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| Fragment Ion | m/z (Predicted) | Possible Neutral Loss |
| [M - NO₂]⁺ | 183 | NO₂ |
| [M - C₄H₈O₂]⁺ | 141 | C₄H₈O₂ (1,3-dioxane) |
| [C₃H₂N₃O₂]⁺ (nitropyrazole ring) | 112 | C₆H₁₁O₂ |
| [C₄H₇O₂]⁺ (dioxane fragment) | 87 | C₅H₆N₃O₂ |
X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis
X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the crystalline state. By diffracting X-rays through a single crystal of the compound, a detailed electron density map can be generated, from which the precise positions of all atoms can be determined.
For this compound, a successful X-ray crystallographic analysis would provide unambiguous confirmation of its molecular structure, including bond lengths, bond angles, and torsion angles. spast.org This would definitively establish the connectivity of the atoms and the conformation of the molecule in the solid state. Furthermore, X-ray crystallography reveals how the molecules are arranged in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding and van der Waals forces. researchgate.net Given the presence of the nitro group and the pyrazole ring, intermolecular interactions involving these moieties would be of particular interest.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Intermolecular Interactions
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is an excellent tool for identifying functional groups.
The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups present. The nitro group typically exhibits strong symmetric and asymmetric stretching vibrations in the regions of 1360-1290 cm⁻¹ and 1550-1475 cm⁻¹, respectively. orgchemboulder.com The C-H stretching vibrations of the pyrazole ring and the aliphatic ethyl and dioxane moieties would appear around 3100-3000 cm⁻¹. The C-O stretching vibrations of the 1,3-dioxane ring are expected in the 1140-1070 cm⁻¹ region. docbrown.info
Raman spectroscopy provides complementary information to FTIR. For instance, the symmetric stretching vibration of the nitro group often gives a strong signal in the Raman spectrum. Analysis of the Raman spectrum of 3-nitro-1H-pyrazole has been reported and would serve as a good reference. nih.gov By comparing the vibrational spectra in the solid state and in solution, information about intermolecular interactions can be gleaned.
Table 4: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |
| Nitro (NO₂) | Asymmetric Stretch | 1550-1475 | FTIR/Raman |
| Nitro (NO₂) | Symmetric Stretch | 1360-1290 | FTIR/Raman |
| Aromatic C-H | Stretch | 3100-3000 | FTIR/Raman |
| Aliphatic C-H | Stretch | 3000-2850 | FTIR/Raman |
| C=N (pyrazole) | Stretch | 1600-1500 | FTIR/Raman |
| C-O (dioxane) | Stretch | 1140-1070 | FTIR |
Chiroptical Spectroscopy (e.g., ECD, ORD) in the Context of Induced Chirality or Stereochemical Probes
Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. saschirality.org While this compound is not inherently chiral, it could potentially exhibit induced chirality if it interacts with a chiral environment or if it crystallizes in a chiral space group.
In such cases, ECD spectroscopy could provide information about the stereochemistry of the molecule. The electronic transitions of the nitropyrazole chromophore would give rise to characteristic ECD signals, the signs and magnitudes of which would be sensitive to the three-dimensional structure of the molecule. Theoretical calculations of the ECD spectrum could then be used to correlate the observed spectrum with a specific absolute configuration or conformation. While less common for achiral molecules, the use of chiroptical methods in the presence of chiral auxiliaries or solvents can sometimes provide valuable conformational information. cas.cz
Computational and Theoretical Investigations into the Electronic Structure and Reactivity of 1 2 1,3 Dioxan 2 Yl Ethyl 3 Nitro 1h Pyrazole
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Properties and Molecular Orbital Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are standard methods for investigating the electronic properties of molecules. For pyrazole (B372694) derivatives, DFT is frequently used to determine molecular geometry, analyze frontier molecular orbitals (HOMO and LUMO), and map the molecular electrostatic potential. These calculations provide insight into the molecule's reactivity, stability, and potential sites for electrophilic or nucleophilic attack.
For instance, studies on other nitropyrazoles have used DFT to understand how the nitro group influences the electronic structure and reactivity of the pyrazole ring. However, specific calculations detailing the HOMO-LUMO gap, charge distribution, dipole moment, or orbital energies for 1-[2-(1,3-Dioxan-2-yl)ethyl]-3-nitro-1H-pyrazole have not been reported in the searched scientific literature.
Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior
Molecular dynamics (MD) simulations are powerful tools for exploring the conformational flexibility of a molecule and its behavior in different solvent environments over time. For a molecule like this compound, which possesses several rotatable bonds in its ethyl-dioxane side chain, MD simulations would be crucial for understanding its preferred three-dimensional structures, intramolecular interactions, and how it interacts with solvent molecules.
Theoretical investigations on other substituted pyrazoles have employed MD simulations to assess the stability of ligand-receptor complexes or to understand solvation effects. dntb.gov.ua Unfortunately, no published MD simulation studies were found that specifically map the conformational landscape or analyze the solution behavior of this compound.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods, especially DFT, are often used to predict spectroscopic data such as NMR (¹H and ¹³C) chemical shifts, and IR vibrational frequencies. These theoretical predictions are invaluable for validating experimentally obtained spectra and confirming the structure of a synthesized compound.
While computational studies on various pyrazole derivatives have demonstrated a good correlation between predicted and experimental spectroscopic data, no such theoretical spectra have been calculated and published for this compound.
Computational Studies on Reaction Mechanisms and Transition States
Theoretical chemistry plays a vital role in elucidating reaction mechanisms, identifying transition states, and calculating activation energies. For nitropyrazoles, computational studies can explore pathways for their synthesis, such as nitration or N-alkylation reactions, or their subsequent chemical transformations. mdpi.commdpi.com These studies help in understanding regioselectivity and optimizing reaction conditions. A thorough search of the literature yielded no computational investigations into the synthesis mechanism, transition states, or reactivity pathways specifically involving this compound.
Structure-Activity Relationship (SAR) Modeling via Chemoinformatics and QSAR Approaches
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of compounds with their physical, chemical, or biological activities. In medicinal chemistry and materials science, QSAR helps in designing new molecules with desired properties. Numerous QSAR studies have been conducted on various classes of pyrazole compounds to predict their activities. researchgate.netubaya.ac.idresearchgate.net These models typically use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters).
However, to build a QSAR model, a dataset of structurally related compounds with measured activity is required. There are no specific QSAR or SAR models reported in the literature that include this compound, and no associated activity data that would enable its inclusion in such a study was found.
Chemical Transformations and Reactivity Profiles of 1 2 1,3 Dioxan 2 Yl Ethyl 3 Nitro 1h Pyrazole
Reactions Involving the Pyrazole (B372694) Heterocycle (e.g., further functionalization, ring transformations)
The pyrazole ring in this compound, being substituted at the N1 and C3 positions, offers potential for further functionalization primarily at the C4 and C5 positions. The strong electron-withdrawing nature of the 3-nitro group deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack, particularly at the C5 position.
Further Functionalization:
Nucleophilic Aromatic Substitution (SNAr): The pyrazole ring is susceptible to SNAr reactions, where a potent nucleophile can displace a hydrogen atom, typically at the C5 position, which is activated by the adjacent nitro group. This allows for the introduction of various functional groups.
Halogenation: While electrophilic substitution is generally difficult, direct halogenation at the C4 position can sometimes be achieved under forcing conditions.
Metal-Catalyzed Cross-Coupling: The pyrazole ring can be functionalized via cross-coupling reactions. For instance, after introducing a halogen at the C4 or C5 position, Suzuki or Sonogashira couplings can be employed to form new carbon-carbon bonds.
Ring Transformations: Under specific and often energetic conditions, such as thermolysis or photolysis of derived azides, the pyrazole ring can undergo complex rearrangements. Studies on related nitro-azido-pyrazoles have shown that the formation of a transient pyrazole nitrene can initiate a cascade of reactions, including ring-opening and recyclization to form different heterocyclic systems. mdpi.compreprints.orgpreprints.org While the starting azide is a derivative, this highlights the potential for profound structural transformations of the pyrazole core. For instance, the presence of adjacent azide and nitro groups in some pyrazole systems can lead to intramolecular cyclization, forming fused ring systems like pyrazolo-furoxans. preprints.org
| Reaction Type | Position | Typical Reagents/Conditions | Outcome |
|---|---|---|---|
| Nucleophilic Aromatic Substitution | C5 | Amines, Alkoxides, Thiolates | Introduction of N, O, or S-based functional groups |
| Ring-Opening/Recyclization | Pyrazole Core | Thermolysis/Photolysis of an azide derivative (e.g., at C5) | Formation of novel acyclic or heterocyclic structures mdpi.compreprints.org |
Reactivity of the Nitro Group: Reduction, Substitution, and Related Processes
The nitro group at the C3 position is a key functional handle that governs much of the compound's reactivity. It can be either transformed into other functional groups or completely displaced.
Reduction: The most common transformation of the nitro group is its reduction to an amino group (-NH₂). This conversion is a critical step for building more complex molecules, as the resulting amine can be diazotized, acylated, or used in cyclization reactions to create fused heterocyclic systems. researchgate.netrsc.org
Table 2: Conditions for Nitro Group Reduction
| Reagent | Conditions | Product |
|---|---|---|
| H₂, Pd/C | Methanol or Ethanol, RT | 3-Amino-1-[2-(1,3-dioxan-2-yl)ethyl]-1H-pyrazole |
| SnCl₂·2H₂O | Ethanol, Reflux | 3-Amino-1-[2-(1,3-dioxan-2-yl)ethyl]-1H-pyrazole |
| Fe, HCl | Aqueous Ethanol, Heat | 3-Amino-1-[2-(1,3-dioxan-2-yl)ethyl]-1H-pyrazole |
Substitution: In highly activated systems, such as di- or trinitropyrazoles, the nitro group itself can act as a leaving group in nucleophilic aromatic substitution reactions. researchgate.netuni-muenchen.de For the title compound, a strong nucleophile might displace the 3-nitro group, although this typically requires more significant activation than a single nitro group provides. The regioselectivity of such substitutions is dependent on the other substituents on the pyrazole ring. uni-muenchen.de For example, in N-substituted trinitropyrazoles, nucleophilic attack often occurs at the C5 position. uni-muenchen.de
Transformations of the 1,3-Dioxane (B1201747) Moiety: Hydrolysis, Ring Opening, and Derivatization
The 1,3-dioxane group functions as a stable cyclic acetal (B89532), effectively acting as a protecting group for a propanal-derived aldehyde. Its primary reactivity involves deprotection to reveal this aldehyde functionality.
Hydrolysis: The most significant reaction of the 1,3-dioxane moiety is its acid-catalyzed hydrolysis. Treatment with aqueous acid cleaves the acetal, yielding 3-(3-nitro-1H-pyrazol-1-yl)propanal and 1,3-propanediol (B51772). thieme-connect.deorganic-chemistry.org This unmasking of the aldehyde group opens up a vast array of subsequent chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, or reactions with nucleophiles to form imines, oximes, or new carbon-carbon bonds (e.g., Wittig or Grignard reactions).
Table 3: Conditions for 1,3-Dioxane Hydrolysis
| Reagent | Solvent | Conditions |
|---|---|---|
| Aqueous HCl | Water/THF | Room Temperature to 50 °C |
| p-Toluenesulfonic acid (PTSA) | Acetone/Water | Reflux |
| Dowex® 50W (acidic resin) | Aqueous Methanol | Room Temperature |
Ring Opening and Derivatization: Beyond simple hydrolysis, regioselective ring-opening of 1,3-dioxane acetals can be achieved using specific reagents, often Lewis acids in combination with reducing agents. researchgate.net This can lead to the formation of mono-protected 1,3-diols, providing an alternative pathway for derivatization of the side chain.
Regioselectivity and Stereoselectivity in Derivatization Reactions
The inherent asymmetry and electronic properties of 1-[2-(1,3-Dioxan-2-yl)ethyl]-3-nitro-1H-pyrazole dictate the regioselectivity of its derivatization reactions.
Pyrazole Ring Regioselectivity: As the N1 and C3 positions are blocked, reactions on the pyrazole ring are directed to the C4 and C5 positions. The electron-withdrawing nitro group at C3 strongly directs nucleophilic attack to the C5 position. researchgate.netacs.org Electrophilic attack, though disfavored, would be directed to the C4 position, the position least deactivated by the nitro group. N-alkylation or arylation of substituted pyrazoles is a well-studied process where regioselectivity is a key consideration, though in this case, the N1 position is already functionalized. nih.govmdpi.com
Side Chain Stereoselectivity: The dioxane ring itself is a source of stereochemistry. While the parent compound is achiral, reactions on the pyrazole ring or the deprotected aldehyde could create a chiral center. Subsequent reactions would then need to consider diastereoselectivity, influenced by the existing stereochemistry of any derivatives. For instance, reduction of a ketone introduced at the C4 or C5 position could lead to chiral alcohol products, with the stereochemical outcome potentially influenced by the bulky N1-substituent.
Exploration of Novel Reaction Pathways and Catalytic Applications
The unique combination of functional groups in this compound makes it and its derivatives interesting candidates for novel synthetic methodologies and as ligands in catalysis.
Novel Pathways: The conversion of the 3-nitro group to a 3-amino group provides a versatile intermediate. This amine can be used in diazotization reactions followed by Sandmeyer-type reactions to introduce a wide variety of substituents at the C3 position. Furthermore, the 3-amino-1H-pyrazole derivative could undergo condensation reactions with 1,3-dicarbonyl compounds to construct fused pyrazolo[1,5-a]pyrimidine ring systems, a common strategy in heterocyclic chemistry.
Catalytic Applications: Pyrazole-based ligands are widely used in coordination chemistry and catalysis due to their strong coordination to metal ions. mdpi.com The nitrogen atoms of the pyrazole ring can act as donors. The title compound or, more likely, its 3-amino derivative, could serve as a ligand for transition metals such as copper, palladium, or ruthenium. For example, copper(II) complexes with pyrazole derivatives have been shown to catalyze the oxidation of catechol to o-quinone, mimicking enzyme activity. mdpi.comcnr.itresearchgate.net The synthesis of such metal complexes could unlock catalytic applications in oxidation, reduction, or cross-coupling reactions.
Based on a comprehensive search of available scientific literature, there is no specific information or research data regarding the advanced applications and functionalization strategies of the chemical compound This compound .
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Advanced Applications and Functionalization Strategies Employing 1 2 1,3 Dioxan 2 Yl Ethyl 3 Nitro 1h Pyrazole
Design of Probes and Tags for Biochemical Investigations:No studies were identified that explore the use of 1-[2-(1,3-Dioxan-2-yl)ethyl]-3-nitro-1H-pyrazole for creating probes or tags for in vitro biochemical investigations.
Therefore, it is not possible to provide a scientifically accurate and thorough article that adheres to the user's strict outline and content inclusions for this specific chemical compound. The compound may be a novel substance that has not yet been extensively studied or reported in publicly accessible scientific databases and literature.
In Vitro Biological Research and Mechanistic Studies on 1 2 1,3 Dioxan 2 Yl Ethyl 3 Nitro 1h Pyrazole Derivatives
Molecular Target Identification and Binding Assays
The identification of specific molecular targets is a foundational step in understanding the biological activity of pyrazole (B372694) derivatives. Techniques such as enzyme inhibition kinetics and receptor binding assays have revealed that these compounds can interact with a variety of proteins, often with high affinity and specificity.
Kinase inhibition is a significant area of research for pyrazole derivatives. nih.gov Kinases are crucial enzymes in cellular signaling, and their dysregulation is implicated in numerous diseases. Studies have shown that certain pyrazole-based compounds act as potent kinase inhibitors. nih.gov For instance, a series of 3,5-disubstituted pyrazole derivatives were tested against pancreatic ductal adenocarcinoma cell lines, with one compound inducing apoptosis through a 3.2-fold increase in caspase-3/7 levels. nih.gov Another well-known pyrazole-based CDK inhibitor, AT7518, has been used as a positive control in such assays. nih.gov The structural features of the pyrazole ring allow it to fit into the ATP-binding pocket of various kinases, leading to the suppression of abnormal signaling pathways. frontiersin.org
Beyond kinases, pyrazole derivatives have been investigated as inhibitors of other enzymes, such as cyclooxygenase (COX). frontiersin.org Virtual screening and molecular docking studies have identified pyrazole derivatives with high binding affinities for COX-2, an enzyme involved in inflammation. ijper.org Binding affinities for some virtually designed derivatives ranged from -6.7 to -10.7 kcal/mol, indicating strong potential interactions with the COX-2 active site. ijper.org
Receptor binding assays have also been employed to characterize pyrazole derivatives. For example, novel nitro-substituted triaryl pyrazole derivatives have been synthesized and evaluated as potential estrogen receptor ligands. nih.gov Additionally, studies on 1,3-dioxane (B1201747) structures, a feature present in 1-[2-(1,3-Dioxan-2-yl)ethyl]-3-nitro-1H-pyrazole, have been conducted to determine their affinity for σ1 and NMDA receptors. mdpi.com
| Derivative Class | Target | Assay Type | Key Findings (e.g., IC₅₀, Kᵢ) | Reference |
|---|---|---|---|---|
| Benzotiophenyl Pyrazole Analog | COX-2 | Enzyme Inhibition | IC₅₀ = 0.01 µM (more potent than celecoxib) | frontiersin.org |
| Benzotiophenyl Pyrazole Analog | 5-LOX | Enzyme Inhibition | IC₅₀ = 1.78 µM (similar to licofelone) | frontiersin.org |
| 3,5-Disubstituted Pyrazole | CDKs (inferred) | Antiproliferative | IC₅₀ values from 0.192 to 0.924 µM on various cell lines | nih.gov |
| Designed Pyrazole Derivatives | COX-2 | Molecular Docking | Binding Affinities: -6.7 to -10.7 kcal/mol | ijper.org |
| Aminobutyl substituted 1,3-dioxanes | σ1 Receptor | Radioligand Binding | Kᵢ = 31 nM for compound 17a | mdpi.com |
Cell-Based Assays for Cellular Pathway Modulation
Cell-based assays are instrumental in observing the effects of pyrazole derivatives on complex cellular processes like signal transduction and apoptosis. Numerous studies have utilized cancer cell lines to evaluate the cytotoxic and apoptosis-inducing capabilities of these compounds. nih.govmdpi.com
A common finding is that pyrazole derivatives can induce apoptosis, or programmed cell death, in a dose- and time-dependent manner. nih.gov The mechanism often involves the generation of reactive oxygen species (ROS), which leads to cellular stress and triggers apoptotic pathways. nih.govnih.gov For example, a study on triple-negative breast cancer cells (MDA-MB-468) showed that a specific 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole derivative was a potent inducer of apoptosis, with IC50 values significantly lower than the standard chemotherapeutic agent, Paclitaxel. nih.gov
The induction of apoptosis is often confirmed using techniques like Annexin-V/FITC and propidium (B1200493) iodide (PI) staining, which allow for the detection of apoptotic cells via flow cytometry. nih.govnih.gov Mechanistic studies have further revealed that these compounds can activate key executioner proteins in the apoptotic cascade, such as caspase-3. nih.govmdpi.com The activation of caspase-3/7 is a hallmark of the execution phase of both intrinsic and extrinsic apoptotic pathways. mdpi.com In addition to apoptosis, some pyrazole derivatives have been shown to cause cell cycle arrest, for instance, in the S phase or G2/M phase, preventing cancer cells from proliferating. nih.govnih.gov
| Derivative | Cell Line | Observed Effect | Mechanism | Reference |
|---|---|---|---|---|
| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) | MDA-MB-468 (Triple Negative Breast Cancer) | Cytotoxicity, Apoptosis Induction, S Phase Cell Cycle Arrest | ROS Generation, Caspase-3 Activation | nih.govnih.gov |
| Thieno[2,3-c]pyrazole derivative (Tpz-1) | HL-60 (Leukemia) | Apoptosis Induction | Caspase-3/7 Activation, ROS Accumulation, Microtubule Disruption | mdpi.com |
| Indenopyrazole analogue 2 | Various tumor cell lines | G2/M Phase Arrest, Apoptosis Induction | Activation of caspase pathways | nih.gov |
| 3,5-diphenyl-1H-pyrazole (L2) | CFPAC-1 (Pancreatic) | Moderate Cytotoxicity | Not specified | nih.gov |
| 3-(trifluoromethyl)-5-phenyl-1H-pyrazole (L3) | MCF-7 (Breast) | Moderate Cytotoxicity | Not specified | nih.gov |
Biochemical Characterization of Biological Activity
Biochemical assays are employed to characterize the specific activities of pyrazole derivatives, such as their antioxidant potential. Oxidative stress is a key factor in the pathology of many diseases, and compounds that can mitigate it are of significant interest. nih.gov The pyrazole scaffold is found in many molecules that exhibit antioxidant properties. researchgate.netresearchgate.net
The antioxidant capacity of pyrazole derivatives is often evaluated using assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the ferric-reducing antioxidant power (FRAP) assay. nih.govnih.gov These tests measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals. nih.gov For example, in a study of novel pyrazoline derivatives, one compound demonstrated the highest free radical scavenging capacity in the DPPH assay, while another had the highest FRAP value. nih.gov
Further biochemical characterization can involve assessing the ability of these compounds to protect against lipid peroxidation and glutathione (B108866) oxidation in tissue homogenates. nih.gov Certain pyrazoline derivatives have been shown to be effective in preventing lipid peroxidation stimulated by various agents in rat brain homogenates, with one compound showing an IC50 of less than 15 µM. nih.gov This indicates a potential to protect biological membranes from oxidative damage. The antioxidant activity of these compounds is often compared to standard antioxidants like ascorbic acid. nih.govjmchemsci.com
| Derivative Class | Assay | Result | Reference |
|---|---|---|---|
| Pyrazoline derivative 5 | DPPH Radical Scavenging | Highest scavenging capacity in the series | nih.gov |
| Pyrazoline derivative 2 | Ferric-Reducing Antioxidant Power (FRAP) | Highest FRAP value in the series | nih.gov |
| Pyrazoline derivative 5 | Lipid Peroxidation Inhibition (rat brain) | Most effective; IC₅₀ < 15 µM | nih.gov |
| Novel Pyrazole Hybrids (3a, 4e, 5b, 5c, 6a, 6c, 6e) | DPPH, NO, Superoxide Radical Scavenging | Excellent radical scavenging activity compared to ascorbic acid | nih.gov |
| Phenyl-pyrazolone derivatives | DPPH/DMPO radical scavenging (ESR spectroscopy) | Displayed robust antioxidant properties | mdpi.com |
Interaction with Biomolecules: DNA, RNA, and Protein Binding Studies
Understanding how pyrazole derivatives interact with essential biomolecules like nucleic acids and proteins is key to deciphering their biological effects. While some pyrazole derivatives have been developed as antitumor agents that cause DNA damage, the focus here is on the nature of the binding itself. nih.gov
Studies have explored the interaction of pyrazole derivatives with proteins at a molecular level. Molecular docking is a computational method used to predict how a ligand binds to the active site of a protein. researchgate.net For instance, docking studies of pyrazole derivatives with the enzyme thymidylate kinase (TMK) from Staphylococcus aureus have been performed to understand binding affinities and interactions. These studies showed promising binding affinities, with specific amino acid residues like Phe66 maintaining continuous connections with the ligand during molecular dynamics simulations. researchgate.net
The interaction with RNA and RNA-binding proteins (RBPs) is another area of investigation. RBPs are critical for post-transcriptional gene regulation, and their interaction with RNA can be dynamic. nih.govbiorxiv.org For example, the RBP G3BP1 is a key component of stress granules, which are condensates of RNA and protein that form in response to cellular stress. biorxiv.orgresearchgate.net Research has focused on profiling the G3BP1-RNA interactome to understand which RNAs bind to this protein and how these interactions change during stress granule formation. biorxiv.orgresearchgate.net Studies have shown that stress granule formation can strengthen pre-existing G3BP1-RNA interactions and also lead to new binding events. nih.govbiorxiv.org Furthermore, it has been demonstrated that G3BP1 can stabilize its target RNAs. nih.govnih.gov Methods have been developed to characterize small molecule modulators that can affect these G3BP1-RNA binding events. nih.govbiorxiv.org
Chemoinformatic Analysis of Biological Activity Space
Chemoinformatic tools are increasingly used to analyze and predict the biological activities of chemical compounds. For pyrazole derivatives, methods like molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction are valuable for assessing their potential as biologically active agents without direct clinical reference. ijper.orgbiointerfaceresearch.com
Molecular docking simulations provide insights into the binding modes and affinities of pyrazole derivatives with their protein targets. ijper.orgbiointerfaceresearch.com For example, docking studies of novel pyrazoles incorporating a coumarin (B35378) moiety against tyrosine kinase (Src) have been used to validate their predicted inhibitory activity. biointerfaceresearch.com Similarly, the docking of pyrazole derivatives against the COX-II protein has helped identify compounds with the highest binding affinities, suggesting strong interactions. ijper.org These computational analyses help to explain the potent activity observed in in vitro assays. nih.gov
In addition to predicting binding, chemoinformatic tools are used to evaluate the drug-likeness of compounds. ADMET prediction models and Lipinski's filters are applied to assess properties like oral bioavailability and synthetic accessibility. ijper.orgbiointerfaceresearch.com For instance, a study on novel pyrazole-based COX-II inhibitors used SwissADME and pkCSM to predict pharmacokinetic properties, identifying compounds with favorable oral bioavailability scores (0.55) and feasible synthetic accessibility. ijper.org This type of analysis of the biological activity space helps in prioritizing candidates for further experimental investigation.
| Derivative Class | Target | Analysis Type | Key Findings | Reference |
|---|---|---|---|---|
| Pyrazoles with Coumarin Moiety | Tyrosine Kinase (Src) | Molecular Docking, ADMET Prediction | Good ADMET properties and passed Lipinski's filters for drug-likeness. | biointerfaceresearch.com |
| Designed Pyrazole Derivatives | COX-II | Molecular Docking | Binding affinities ranged from -6.7 to -10.7 kcal/mol. | ijper.org |
| Designed Pyrazole Derivatives | N/A | ADMET Prediction (SwissADME, pkCSM) | Promising oral bioavailability scores (0.55) and synthetic feasibility. | ijper.org |
| N-(2-ethylphenyl)-2-(4-((4-nitrobenzylidene) amino) phenoxy) acetamide | Staphylococcus aureus TMK | Molecular Docking (MM-GBSA) | Promising binding affinities (ΔBind: -65.80 kcal/mol). | researchgate.net |
| 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivative (6a) | Human 15-LOX | Molecular Docking | Proper binding at the active site pocket. | nih.gov |
Future Perspectives and Emerging Research Directions
Novel Synthetic Strategies and Sustainable Approaches for Dioxane-Functionalized Pyrazoles
The future synthesis of 1-[2-(1,3-Dioxan-2-yl)ethyl]-3-nitro-1H-pyrazole and related dioxane-functionalized pyrazoles is expected to be heavily influenced by the principles of green chemistry. researchgate.net Current trends in pyrazole (B372694) synthesis emphasize the development of environmentally benign and atom-economical methods. rsc.org Researchers are increasingly moving away from hazardous reagents and organic solvents, opting instead for greener alternatives. tandfonline.com
Future synthetic strategies will likely focus on:
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and increase yields in the synthesis of pyrazole derivatives, often under solvent-free conditions. nih.gov
Catalytic Innovations: There is a growing interest in employing heterogeneous and recyclable catalysts, such as magnetic nanoparticles, to facilitate easier separation and reuse, thereby minimizing waste. mdpi.combohrium.com The development of novel iron-catalyzed multicomponent reactions using biomass-derived alcohols also presents a sustainable pathway. rsc.org
One-Pot Reactions: Multi-component, one-pot procedures are being developed to synthesize complex pyrazole systems, which improves efficiency by reducing the number of purification steps and the amount of solvent used. tandfonline.commdpi.com
Alternative Energy Sources: The use of ultrasonic irradiation and visible light as energy sources is being explored to promote pyrazole synthesis under milder and more sustainable conditions. researchgate.netmdpi.com
These sustainable methodologies, summarized in the table below, offer promising avenues for the efficient and environmentally responsible production of dioxane-functionalized pyrazoles.
| Synthetic Strategy | Key Advantages | Relevant Starting Materials/Catalysts |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, solvent-free conditions | Tosylhydrazones of α,β-unsaturated carbonyls |
| Heterogeneous Catalysis | Catalyst recyclability, simplified workup, operational simplicity | Magnetic nanoparticles (e.g., ZnFe₂O₄, CuFe₂O₄), nano-ZnO |
| One-Pot Multicomponent Reactions | High atom economy, reduced waste, procedural simplicity | Hydrazines, β-dicarbonyl compounds, aldehydes, isocyanides |
| Iron-Catalyzed Tandem Coupling | Use of biomass-derived feedstocks, eco-friendly catalyst | Primary and secondary alcohols, aryl hydrazines, alkynes |
Advanced Computational Methodologies for Reactivity Prediction and Molecular Design
Computational chemistry is an indispensable tool for understanding the properties of pyrazole derivatives and for designing new molecules with desired functionalities. eurasianjournals.com The application of advanced computational methods to this compound can provide deep insights into its electronic structure, reactivity, and potential interactions with biological targets. researchgate.net
Key computational approaches and their future applications include:
Density Functional Theory (DFT): DFT calculations can be used to explore the electronic properties, molecular orbitals (HOMO-LUMO), and reactivity indices of the nitro-pyrazole system. eurasianjournals.comresearchgate.net This information is crucial for predicting the molecule's behavior in chemical reactions. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): 2D-QSAR models can be developed to correlate the structural features of pyrazole derivatives with their biological activities. nih.gov This allows for the virtual screening and design of new, more potent analogues of the target compound.
Molecular Docking and Dynamics: These simulation techniques can predict the binding modes and affinities of pyrazole derivatives with specific biological targets, such as enzymes or receptors. eurasianjournals.comnih.gov This is particularly valuable in the early stages of drug discovery.
Multi-scale Modeling: Integrating different computational methods will provide a more comprehensive understanding of the molecule's behavior, from the quantum mechanical level to its interactions in a complex biological environment. eurasianjournals.com
The synergy between these computational tools will accelerate the design and discovery of new pyrazole derivatives with tailored properties for various applications. eurasianjournals.com
| Computational Method | Key Insights Provided | Application in Molecular Design |
| Density Functional Theory (DFT) | Electronic structure, reactivity, bond stability | Predicting reaction sites, understanding reaction mechanisms |
| 2D-QSAR | Correlation of structure with biological activity | Designing new compounds with enhanced activity |
| Molecular Docking | Binding modes and affinity to biological targets | Identifying potential drug candidates, optimizing interactions |
| Molecular Dynamics (MD) | Dynamic behavior and conformational space | Assessing stability of ligand-receptor complexes |
Exploration of Uncharted Reactivity Profiles of the Nitro-Pyrazole System
The nitro-pyrazole core is a versatile scaffold whose reactivity is ripe for further exploration. nih.gov While the chemistry of nitropyrazoles has been studied, particularly in the context of energetic materials, there are still uncharted territories to investigate, especially concerning the influence of substituents like the dioxane-ethyl group. nih.govresearchgate.net
Future research could focus on:
Functionalization of the Pyrazole Ring: The presence of the nitro group strongly influences the electrophilic and nucleophilic substitution patterns of the pyrazole ring. nih.gov Systematic studies on the regioselectivity of reactions such as halogenation, nitration, and amination will be crucial.
Transformations of the Nitro Group: The nitro group itself can be a handle for further chemical modifications. Its reduction to an amino group would open up a vast array of subsequent derivatization possibilities, leading to compounds with different electronic and biological properties.
Side-Chain Reactivity: The dioxane ring, while generally stable, could potentially be opened under specific acidic conditions to reveal a diol functionality, providing another avenue for derivatization.
Cycloaddition Reactions: The pyrazole ring can participate in various cycloaddition reactions, and the electronic nature of the nitro-substituted ring could lead to novel and interesting chemical transformations. mdpi.com
A deeper understanding of the reactivity of the this compound system will enable the synthesis of a diverse library of new chemical entities with potentially valuable properties. researchgate.net
Development of Highly Specific Probes for Biological Systems
Fluorescent probes are powerful tools for real-time visualization of biological processes in living systems. nih.govmagtech.com.cn Pyrazole derivatives have emerged as promising scaffolds for the development of such probes due to their excellent photophysical properties and synthetic versatility. nih.govrsc.org
The structure of this compound offers several features that could be exploited in the design of highly specific biological probes:
Fluorescence Quenching by the Nitro Group: The nitro group is a well-known fluorescence quencher. nih.gov This property can be harnessed to create "turn-on" fluorescent probes, where the fluorescence is initially quenched and is restored upon reaction with a specific analyte (e.g., an enzyme or a reactive nitrogen species). nih.govmit.edu
Analyte-Specific Recognition: The dioxane-ethyl side chain can be modified to include specific recognition motifs for targeting particular ions, molecules, or cellular environments. The pyrazole nitrogen atoms can also act as coordination sites for metal ions. rsc.org
Bioimaging Applications: By conjugating the pyrazole scaffold with other fluorophores or targeting moieties, it is possible to develop probes for bioimaging applications, such as cell staining and the detection of specific cellular conditions like hypoxia. nih.gov
The design of pyrazole-based probes requires careful tuning of their electronic properties and the incorporation of appropriate receptors to ensure high selectivity and sensitivity for the target analyte. nih.govrsc.org
| Probe Design Strategy | Principle of Operation | Potential Biological Target |
| Nitro Group as Quencher | Fluorescence is "turned on" upon analyte-induced transformation of the nitro group. | Nitroreductase, Reactive Nitrogen Species (RNS) |
| Ion-Selective Chelation | The pyrazole and modified side-chain act as a chelator for specific metal ions, causing a photophysical response. | Metal ions (e.g., Al³⁺, Fe³⁺, Cu²⁺) |
| Enzyme-Triggered Reaction | An enzyme-specific cleavage or reaction on the molecule unmasks a fluorescent signal. | Specific enzymes relevant to disease states |
| Subcellular Targeting | Incorporation of lipophilic fragments or specific ligands to direct the probe to organelles like mitochondria. | Cellular organelles and microenvironments |
Integration into Next-Generation Functional Materials and Advanced Chemical Technologies
The unique properties of pyrazole derivatives make them attractive building blocks for the creation of advanced functional materials. bohrium.comnbinno.com The integration of this compound and its analogues into next-generation materials is an exciting prospect.
Potential areas of application include:
Energetic Materials: Nitropyrazoles are a well-established class of energetic materials due to their high heats of formation, density, and thermal stability. nih.govmdpi.com The dioxane moiety could be further functionalized with energetic groups to create novel melt-cast explosives. mdpi.com
Catalysis: Pyrazole-based ligands are widely used in catalysis. mdpi.commdpi.com The specific compound could be used to form in situ catalysts with metal salts for various organic transformations. mdpi.comcnr.it
Material Science: Pyrazole derivatives have been investigated for their use in electroluminescent compounds and as solvatochromic probes. rsc.org The electronic properties conferred by the nitro group could be beneficial in the development of new materials for electronics and photonics.
Agrochemicals: The pyrazole scaffold is a key component in many commercial herbicides, fungicides, and insecticides. nbinno.commdpi.com Further research could explore the potential of this specific compound and its derivatives in agrochemical applications.
The versatility of the pyrazole core, combined with the specific functionalities of the nitro and dioxane-ethyl groups, provides a rich platform for the development of new materials and technologies that can address challenges in various fields. nbinno.com
Q & A
Q. What are the most reliable synthetic routes for preparing 1-[2-(1,3-Dioxan-2-yl)ethyl]-3-nitro-1H-pyrazole?
Methodological Answer: The synthesis typically involves multi-step protocols, including:
- Cyclocondensation : Reacting hydrazine derivatives with β-diketones or enones to form the pyrazole core. For example, dilithiated hydrazones can be used to introduce substituents at specific positions .
- Functionalization : The 1,3-dioxane moiety is introduced via alkylation or nucleophilic substitution. Ethyl groups linked to heterocycles (e.g., 1,3-dioxane) are often attached using ethyl bromide derivatives under basic conditions .
- Nitration : A nitro group is introduced at the 3-position using nitric acid/sulfuric acid mixtures under controlled temperatures (0–5°C) to avoid over-nitration .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are critical for isolating the pure compound .
Q. How is the structural identity of this compound confirmed in academic research?
Methodological Answer: A combination of spectroscopic and crystallographic techniques is employed:
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for the pyrazole ring (δ 7.5–8.5 ppm for H-4/H-5), nitro group (δ 8.5–9.0 ppm), and 1,3-dioxane protons (δ 3.5–4.5 ppm) .
- IR : Confirm nitro (1520–1350 cm⁻¹) and ether (C-O-C, 1100–1250 cm⁻¹) stretches .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : Single-crystal analysis resolves bond lengths and angles, particularly for the 1,3-dioxane ring and pyrazole-nitrogen geometry .
Advanced Research Questions
Q. How do electronic effects of the nitro and 1,3-dioxane groups influence the compound’s reactivity?
Methodological Answer:
- Nitro Group : Acts as a strong electron-withdrawing group, reducing electron density at the pyrazole ring. This enhances electrophilic substitution at the 4- and 5-positions but complicates nucleophilic attacks. Computational studies (DFT) using Gaussian or ORCA software can map electron density distribution and predict reaction sites .
- 1,3-Dioxane : The ether oxygen donates electron density via conjugation, stabilizing adjacent carbons. This affects regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Experimental Validation : Compare reaction outcomes (e.g., halogenation or alkylation) with analogs lacking these groups .
Q. How can contradictory biological activity data for this compound be resolved?
Methodological Answer: Contradictions often arise from assay conditions or impurity interference. To address this:
- Standardized Assays : Use in vitro enzyme inhibition assays (e.g., kinase or protease panels) with strict controls for pH, temperature, and solvent (DMSO concentration ≤1%) .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing nitro with cyano or 1,3-dioxane with tetrahydropyran) to isolate contributing moieties .
- Molecular Docking : Use AutoDock or Schrödinger Suite to simulate binding interactions with target proteins (e.g., COX-2 or EGFR). Compare results with experimental IC₅₀ values .
Q. What strategies optimize regioselectivity during functionalization of the pyrazole ring?
Methodological Answer:
- Directing Groups : Introduce temporary substituents (e.g., sulfonyl or acetyl) at the 1-position to steer electrophiles to the 4- or 5-position .
- Metal Catalysis : Pd-catalyzed C-H activation (e.g., using Pd(OAc)₂ with ligands like PPh₃) selectively functionalizes electron-rich positions .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nitro group withdrawal, favoring substitution at the 4-position .
Q. What computational methods are suitable for predicting metabolic pathways?
Methodological Answer:
- ADMET Prediction : Tools like SwissADME or ADMETLab estimate metabolic stability, cytochrome P450 interactions, and toxicity .
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the nitro group and 1,3-dioxane to predict hydrolysis or redox susceptibility .
- Molecular Dynamics (MD) : Simulate interactions with liver microsomal enzymes (e.g., CYP3A4) to identify potential metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
